2,3,4,5,6-Pentakis(oxidanyl)hexanal
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Overview
Description
D-glucose-(13)C6 is a D-glucose in which the six carbon atoms have been replaced by the (13)C isotope. It has a role as a bacterial metabolite and a fungal metabolite. It is a D-glucose and a (13)C-modified compound.
Scientific Research Applications
Molecular Engineering and Liquid Crystal Compounds
- Researchers Boden, Bushby, Liu, and Lozman (2001) reported on the synthesis of liquid crystal compounds, including esters of 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene. These compounds exhibit columnar liquid crystal phases, which are useful in materials science and display technologies (Boden, Bushby, Liu, & Lozman, 2001).
Novel Aromatic Expanded Porphyrins
- A study by Srinivasan, Ishizuka, Osuka, and Furuta (2003) discussed the synthesis of meso-hexakis(pentafluorophenyl)-substituted N-confused hexaphyrins. These novel aromatic expanded porphyrins have potential applications in fields like photovoltaics and molecular electronics (Srinivasan, Ishizuka, Osuka, & Furuta, 2003).
Hydrogen-bonded Molecular Crystals
- Maly, Gagnon, Maris, and Wuest (2007) explored the creation of molecular crystals using derivatives of hexaphenylbenzene. Their work shows how specific molecular structures can be engineered to create materials with desired properties, such as porosity or electrical conductivity (Maly, Gagnon, Maris, & Wuest, 2007).
Antimicrobial Applications in Food Preservation
- Jash and Lim (2018) developed a precursor compound for hexanal, which has antimicrobial properties useful in post-harvest preservation of fresh fruits. This research demonstrates the potential of using molecular precursors for controlled release of compounds in agricultural applications (Jash & Lim, 2018).
Inositol Polyphosphate Pyrophosphates in Cellular Function
- A study by Menniti, Miller, Putney, and Shears (1993) delved into the role of inositol 1,3,4,5,6-pentakis- and hexakisphosphate in cellular functions. These molecules, often considered passive, were found to be actively involved in cell signaling processes, highlighting their importance in biochemistry (Menniti, Miller, Putney, & Shears, 1993).
Synthesis of Novel Organic Compounds
- The synthesis of pentakis(trifluoromethyl)phenyl and related compounds, as described by Kütt, Movchun, Rodima, Dansauer, and others (2008), showcases the development of novel organic compounds with potential applications in the design of stable carbenes and superacids (Kütt et al., 2008).
Environmental Toxicology and Pesticide Metabolism
- Tanaka, Kurihara, and Nakajima (1979) researched the oxidative metabolism of various chlorocyclohexenes, providing insights into environmental toxicology and the biochemical pathways of pesticide metabolism (Tanaka, Kurihara, & Nakajima, 1979).
Mechanism of Action
Target of Action
The primary target of 2,3,4,5,6-Pentakis(oxidanyl)hexanal, also known as L-allose It is known to interact with proteins such as the glyco_hydro_44 domain-containing protein .
Mode of Action
It is likely that it interacts with its target proteins to induce changes in their function
Biochemical Pathways
Given its structural similarity to glucose , it may be involved in similar metabolic pathways. More research is needed to confirm this and identify the specific pathways and their downstream effects.
Result of Action
It is likely that its effects are related to its interactions with its target proteins
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 2,3,4,5,6-Pentakis(oxidanyl)hexanal can be achieved through the oxidation of 2,3,4,5,6-Pentakis(hydroxymethyl)hexanal.", "Starting Materials": [ "2,3,4,5,6-Pentakis(hydroxymethyl)hexanal", "Oxidizing agent (e.g. sodium hypochlorite, potassium permanganate, etc.)", "Solvent (e.g. water, methanol, etc.)" ], "Reaction": [ "Dissolve 2,3,4,5,6-Pentakis(hydroxymethyl)hexanal in the chosen solvent.", "Add the oxidizing agent slowly to the solution while stirring.", "Maintain the reaction mixture at a suitable temperature and pH to promote oxidation.", "Monitor the reaction progress using analytical techniques such as TLC or GC-MS.", "Once the desired product is formed, stop the reaction by adding a quenching agent (e.g. sodium bisulfite).", "Extract the product using a suitable solvent (e.g. ethyl acetate).", "Purify the product using column chromatography or recrystallization." ] } | |
CAS No. |
110187-42-3 |
Molecular Formula |
C6H12O6 |
Molecular Weight |
186.11 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
GZCGUPFRVQAUEE-WHJUMZNSSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]([13C@@H]([13C@H]([13C@@H]([13CH]=O)O)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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